2-Chloro-8-methyl-4-(trifluoromethyl)quinoline
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Overview
Description
2-Chloro-8-methyl-4-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and chemical stability .
Biochemical Analysis
Biochemical Properties
It is known that quinoline derivatives can participate in various biochemical reactions
Cellular Effects
It has been noted that it can cause skin and eye irritation, and may cause respiratory irritation .
Molecular Mechanism
Quinoline derivatives are known to participate in various types of reactions, such as free radical bromination, nucleophilic substitution, and oxidation .
Temporal Effects in Laboratory Settings
It has been used in corrosion studies, where it was found to be a good corrosion inhibitor for mild steel in a 1 M hydrochloric acid medium .
Metabolic Pathways
Quinoline derivatives are known to participate in various types of reactions, such as the Diels–Alder reaction, Aza–Diels–Alder reaction, Michael addition, and Nazarov cyclization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-methyl-4-(trifluoromethyl)quinoline typically involves the cyclization of appropriate aniline derivatives with trifluoromethyl-containing reagents. One common method includes the reaction of 2-chloroaniline with trifluoroacetic acid in the presence of a dehydrating agent . The reaction conditions often require elevated temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-8-methyl-4-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex quinoline derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Cross-Coupling: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and various quinoline derivatives with enhanced biological activity .
Scientific Research Applications
2-Chloro-8-methyl-4-(trifluoromethyl)quinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential antimalarial, antibacterial, and anticancer agents.
Biological Studies: The compound’s derivatives are studied for their enzyme inhibitory activities and potential therapeutic effects.
Materials Science: It is used in the development of organic semiconductors and liquid crystals.
Agriculture: Some derivatives are explored for their pesticidal and herbicidal properties.
Mechanism of Action
The mechanism of action of 2-Chloro-8-methyl-4-(trifluoromethyl)quinoline and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target sites with high affinity. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methyl-8-trifluoromethyl-quinoline
- 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline
- 4-Amino-2-methyl-8-(trifluoromethyl)quinoline
Uniqueness
2-Chloro-8-methyl-4-(trifluoromethyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and potential for diverse chemical modifications. This makes it a valuable compound for developing new pharmaceuticals and materials .
Properties
IUPAC Name |
2-chloro-8-methyl-4-(trifluoromethyl)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N/c1-6-3-2-4-7-8(11(13,14)15)5-9(12)16-10(6)7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNCPHQUNQNOBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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